molecular formula C16H9FN2S B2395892 (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile CAS No. 1363533-12-3

(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile

Cat. No. B2395892
CAS RN: 1363533-12-3
M. Wt: 280.32
InChI Key: FOZUSBHYTRVVMA-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile, also known as BF-168, is a small molecule organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism Of Action

(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile exerts its therapeutic effects by targeting specific molecular pathways in cells. In cancer cells, (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile inhibits the activity of a protein called tubulin, which is essential for cell division. This inhibition leads to cell cycle arrest and ultimately cell death. In inflammatory diseases, (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile inhibits the activity of an enzyme called cyclooxygenase-2 (COX-2), which is responsible for producing inflammatory mediators. By inhibiting COX-2, (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile reduces inflammation. In viral infections, (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile inhibits the activity of viral enzymes, such as reverse transcriptase and neuraminidase, which are essential for viral replication.
Biochemical and Physiological Effects:
(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile has been shown to have minimal toxicity in normal cells and tissues, indicating its potential as a safe and effective therapeutic agent. In addition to its anti-cancer, anti-inflammatory, and anti-viral properties, (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile has also been shown to have anti-oxidant and anti-angiogenic effects. These properties make (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile a promising candidate for the treatment of various diseases.

Advantages And Limitations For Lab Experiments

(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile has several advantages for lab experiments, including its high purity and yield, as well as its well-characterized mechanism of action. However, its limitations include its low solubility in water and its potential for off-target effects. These limitations can be overcome by using appropriate solvents and optimizing the dose and administration of (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile.

Future Directions

For (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile research include its optimization as a therapeutic agent for various diseases, including cancer, inflammatory diseases, and viral infections. Additionally, the development of novel drug delivery systems for (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile can improve its efficacy and reduce its potential for off-target effects. Further studies are also needed to investigate the long-term safety and efficacy of (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile in preclinical and clinical settings.

Synthesis Methods

(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile can be synthesized using various methods, including the condensation reaction of 4-fluorobenzaldehyde and 2-aminobenzothiazole in the presence of a base, such as potassium carbonate. Another method involves the reaction of 4-fluorobenzaldehyde, 2-aminobenzothiazole, and malononitrile in the presence of a base, such as sodium ethoxide. These methods have been optimized to yield high purity and yield of (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile.

Scientific Research Applications

(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile has been extensively studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-viral properties. In cancer research, (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile has been shown to inhibit the proliferation of various cancer cells, including breast, colon, and lung cancer cells. Inflammatory diseases, such as rheumatoid arthritis, have also been targeted by (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile due to its ability to reduce inflammation. Additionally, (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile has shown promising results in inhibiting the replication of various viruses, including HIV and influenza.

properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FN2S/c17-13-7-5-11(6-8-13)9-12(10-18)16-19-14-3-1-2-4-15(14)20-16/h1-9H/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZUSBHYTRVVMA-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=C(C=C3)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC=C(C=C3)F)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile

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